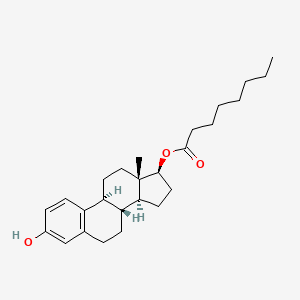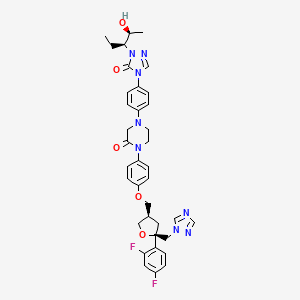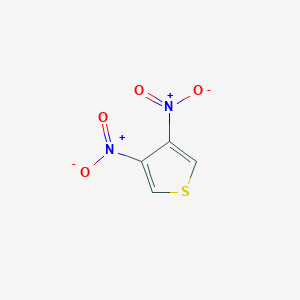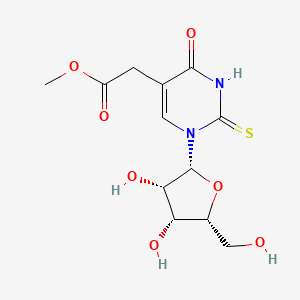![molecular formula C46H34N16 B13845657 2,3,7,8-Tetrakis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)pyrazino[2,3-g]quinoxaline](/img/structure/B13845657.png)
2,3,7,8-Tetrakis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)pyrazino[2,3-g]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,7,8-Tetrakis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)pyrazino[2,3-g]quinoxaline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
Vorbereitungsmethoden
The synthesis of 2,3,7,8-Tetrakis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)pyrazino[2,3-g]quinoxaline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazino[2,3-g]quinoxaline core: This can be achieved through the condensation of appropriate diamines with diketones under acidic conditions.
Introduction of pyridin-2-yl-pyrazol-1-ylmethyl groups: This step involves the reaction of the pyrazino[2,3-g]quinoxaline core with pyridin-2-yl-pyrazole derivatives in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF).
Analyse Chemischer Reaktionen
2,3,7,8-Tetrakis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)pyrazino[2,3-g]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The pyridin-2-yl-pyrazol-1-ylmethyl groups can participate in substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents like DMF, dichloromethane, and acetonitrile, as well as catalysts such as palladium or platinum complexes.
Wissenschaftliche Forschungsanwendungen
2,3,7,8-Tetrakis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)pyrazino[2,3-g]quinoxaline has several scientific research applications:
Coordination Chemistry: The compound can act as a ligand, forming stable complexes with various metal ions, which are useful in catalysis and material science.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or photonic properties.
Biological Applications: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Wirkmechanismus
The mechanism of action of 2,3,7,8-Tetrakis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)pyrazino[2,3-g]quinoxaline largely depends on its application. In catalysis, the compound forms complexes with metal ions, which then participate in the catalytic cycle, facilitating various chemical transformations. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,3,7,8-Tetrakis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)pyrazino[2,3-g]quinoxaline include:
2,3,5,6-Tetrakis{[(pyridin-2-yl)sulfanyl]methyl}-pyrazine: This compound features a pyrazine core with pyridin-2-yl-sulfanyl substituents.
2,3,5,6-Tetrakis(pyridin-2-yl)pyrazine: A simpler analogue with pyridin-2-yl groups directly attached to the pyrazine ring.
2,3,7,8-Tetra(pyridin-2-yl)pyrazino[2,3-g]quinoxaline: A related compound with pyridin-2-yl groups instead of pyridin-2-yl-pyrazol-1-ylmethyl groups.
The uniqueness of this compound lies in its highly functionalized structure, which provides multiple coordination sites and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C46H34N16 |
|---|---|
Molekulargewicht |
810.9 g/mol |
IUPAC-Name |
2,3,7,8-tetrakis[(3-pyridin-2-ylpyrazol-1-yl)methyl]pyrazino[2,3-g]quinoxaline |
InChI |
InChI=1S/C46H34N16/c1-5-17-47-31(9-1)35-13-21-59(55-35)27-43-44(28-60-22-14-36(56-60)32-10-2-6-18-48-32)52-40-26-42-41(25-39(40)51-43)53-45(29-61-23-15-37(57-61)33-11-3-7-19-49-33)46(54-42)30-62-24-16-38(58-62)34-12-4-8-20-50-34/h1-26H,27-30H2 |
InChI-Schlüssel |
XCVICTSWYFINRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=NN(C=C2)CC3=NC4=CC5=C(C=C4N=C3CN6C=CC(=N6)C7=CC=CC=N7)N=C(C(=N5)CN8C=CC(=N8)C9=CC=CC=N9)CN1C=CC(=N1)C1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-Methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butan-2-yl]phenol](/img/structure/B13845596.png)

![2-[(3R,4S,5R,6R)-3-(carboxymethoxy)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyacetic acid](/img/structure/B13845606.png)

![5-[2-[6-[2-[(2,6-Dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-hydroxybenzaldehyde](/img/structure/B13845626.png)

![2-Hydroxy-2-[[3-(phenylmethoxy)phenyl]methylene]HydrazideBenzoicAcid](/img/structure/B13845633.png)
![(6a,11b,16a)-6,9-Difluoro-11,21-dihydroxy-21-methoxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B13845636.png)
![2-[3-Methyl-5-(tetrazol-1-yl)pyridin-2-yl]acetic acid](/img/structure/B13845645.png)



![(6R)-2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-6,7-dihydro-3H-pteridin-4-one;hydrochloride](/img/structure/B13845670.png)
